molecular formula C20H25BrN4O3 B12173819 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone

2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone

Cat. No.: B12173819
M. Wt: 449.3 g/mol
InChI Key: RSVVARJZMGPYAN-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone is a complex organic compound that features a brominated indole moiety, a morpholine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone typically involves multiple steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Formation of Indole Derivative: The 5-bromoindole is then reacted with an appropriate acylating agent to introduce the ethanone group.

    Piperazine and Morpholine Introduction: The intermediate product is further reacted with piperazine and morpholine derivatives under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a crucial role in binding to these targets, while the morpholine and piperazine rings may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-3-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone
  • 2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(pyrimidin-2-yl)-2-oxoethyl]piperazin-1-yl}ethanone

Uniqueness

2-(5-bromo-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H25BrN4O3

Molecular Weight

449.3 g/mol

IUPAC Name

2-[4-[2-(5-bromoindol-1-yl)acetyl]piperazin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H25BrN4O3/c21-17-1-2-18-16(13-17)3-4-25(18)15-20(27)23-7-5-22(6-8-23)14-19(26)24-9-11-28-12-10-24/h1-4,13H,5-12,14-15H2

InChI Key

RSVVARJZMGPYAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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